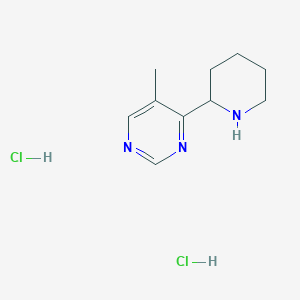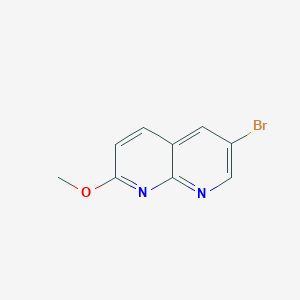
6-Bromo-2-methoxy-1,8-naphthyridine
Overview
Description
“6-Bromo-2-methoxy-1,8-naphthyridine” is a chemical compound with the CAS Number: 1246554-28-8 . It has a molecular weight of 239.07 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes “this compound”, has been a topic of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrN2O/c1-13-8-3-2-6-4-7 (10)5-11-9 (6)12-8/h2-5H,1H3 . The InChI key is SDENQYQTQQVHFM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.
Scientific Research Applications
Synthesis Methodologies
- A novel approach for the synthesis of naphthyridine derivatives, including methods that could potentially apply to compounds like 6-Bromo-2-methoxy-1,8-naphthyridine, involves lithiation of methylarylidene-tert-butylamines followed by formylation and reductive amination, illustrating a pathway for creating complex naphthyridine structures (Zlatoidský & Gabos, 2009).
Catalytic Activity and Chemical Synthesis
- Ruthenium(II) carbonyl complexes containing naphthyridine ligands demonstrate significant catalytic activity in hydrogen transfer reactions, indicating the potential of naphthyridine derivatives, including those similar to this compound, in catalysis and synthetic chemistry applications (Moya et al., 2013).
Biological Activities
- Naphthyridine derivatives are explored for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This broad spectrum of activity underlines the importance of research into specific naphthyridine compounds, such as this compound, for potential therapeutic applications (Madaan et al., 2015).
Chemical Properties and Reactions
- The study of amination reactions of bromo-naphthyridines, potentially including derivatives like this compound, provides insights into the chemical behavior of these compounds and their utility in synthesizing aminated naphthyridines for various scientific applications (Anderson et al., 2010).
Properties
IUPAC Name |
6-bromo-2-methoxy-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-3-2-6-4-7(10)5-11-9(6)12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDENQYQTQQVHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NC=C(C=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



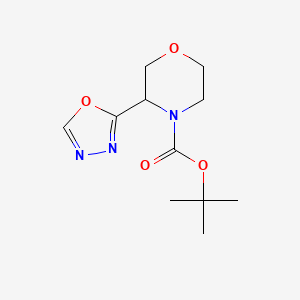
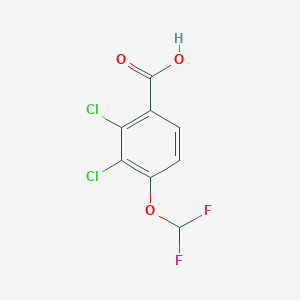

![1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B1448694.png)


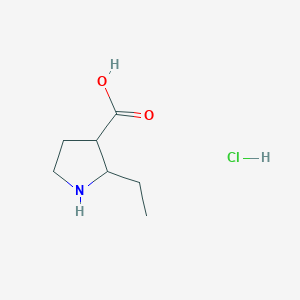
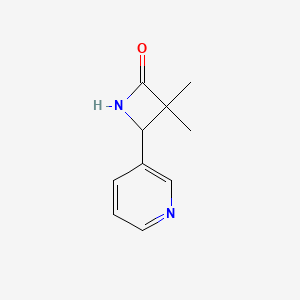
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1448703.png)
